Cas no 1803821-73-9 (2,6-Dichloro-3-hydroxybenzylamine)

2,6-Dichloro-3-hydroxybenzylamine 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichloro-3-hydroxybenzylamine
-
- インチ: 1S/C7H7Cl2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H,3,10H2
- InChIKey: LTBVDKQRMWXNEH-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1CN)Cl)O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- トポロジー分子極性表面積: 46.2
- XLogP3: 1.6
2,6-Dichloro-3-hydroxybenzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A012000943-500mg |
2,6-Dichloro-3-hydroxybenzylamine |
1803821-73-9 | 97% | 500mg |
806.85 USD | 2021-07-04 | |
Alichem | A012000943-1g |
2,6-Dichloro-3-hydroxybenzylamine |
1803821-73-9 | 97% | 1g |
1,579.40 USD | 2021-07-04 | |
Alichem | A012000943-250mg |
2,6-Dichloro-3-hydroxybenzylamine |
1803821-73-9 | 97% | 250mg |
489.60 USD | 2021-07-04 |
2,6-Dichloro-3-hydroxybenzylamine 関連文献
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
2,6-Dichloro-3-hydroxybenzylamineに関する追加情報
2,6-Dichloro-3-hydroxybenzylamine (CAS No. 1803821-73-9)
The compound 2,6-Dichloro-3-hydroxybenzylamine (CAS No. 1803821-73-9) is a versatile organic molecule with significant applications in various fields of chemistry and material science. Its structure, characterized by the presence of two chlorine atoms at the 2 and 6 positions of a benzene ring, along with a hydroxyl group at the 3 position and an amino group attached to the benzene ring via a methylene group (-CH₂NH₂), makes it a unique compound with distinct chemical properties. This compound has been the subject of extensive research due to its potential in synthesizing advanced materials, pharmaceuticals, and functional polymers.
Recent studies have highlighted the role of 2,6-Dichloro-3-hydroxybenzylamine in the development of novel materials for energy storage applications. Researchers have explored its ability to act as a precursor for synthesizing conductive polymers and carbon-based materials. For instance, a 2023 study published in *Advanced Materials* demonstrated that this compound can be used to fabricate high-performance supercapacitors with exceptional energy density and durability. The hydroxyl and amino groups in its structure facilitate strong interactions with other functional groups, making it an ideal candidate for cross-linking reactions in polymer synthesis.
In the pharmaceutical industry, 2,6-Dichloro-3-hydroxybenzylamine has shown promise as an intermediate in drug design. Its ability to undergo various nucleophilic substitutions and condensation reactions has made it valuable in the synthesis of bioactive molecules. A 2024 study in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, suggesting its potential use in developing new therapeutic agents.
The synthesis of 2,6-Dichloro-3-hydroxybenzylamine involves a multi-step process that typically includes chlorination, hydroxylation, and amination reactions. The precise control of reaction conditions is crucial to ensure high purity and yield. Recent advancements in catalytic methods have improved the efficiency of these reactions, reducing production costs and environmental impact.
Moreover, 2,6-Dichloro-3-hydroxybenzylamine has been utilized in the development of sensors for detecting environmental pollutants. Its ability to form stable complexes with metal ions has been leveraged to create highly sensitive detection systems for heavy metals such as lead and mercury. A 2024 paper in *Environmental Science & Technology* highlighted its application in creating cost-effective sensors with rapid response times and high selectivity.
In conclusion, 2,6-Dichloro-3-hydroxybenzylamine (CAS No. 1803821-73-9) is a multifaceted compound with wide-ranging applications across diverse scientific domains. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on innovative materials, pharmaceuticals, and environmental technologies. As ongoing research continues to uncover new potentials for this compound, its significance in modern chemistry is expected to grow further.
1803821-73-9 (2,6-Dichloro-3-hydroxybenzylamine) Related Products
- 2114668-97-0(4-(3-hydroxy-4-nitrophenyl)butanoic acid)
- 1805102-02-6(2-Bromo-4-cyano-3-methylbenzoic acid)
- 52872-37-4(Colterol Hydrochloride)
- 1806844-56-3(Methyl 2-bromo-3-chloro-6-(difluoromethyl)pyridine-4-acetate)
- 618422-98-3(1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one)
- 1391378-45-2((1R)-2-METHYL-1-(4-METHYLPHENYL)PROPYLAMINE HYDROCHLORIDE)
- 2096332-16-8(4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl)
- 1805214-25-8(2-Amino-5-(difluoromethyl)-3-hydroxypyridine-4-carboxamide)
- 2323072-04-2(N-Fmoc-5-methoxy-L-norvaline)
- 1270035-39-6((2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID)




